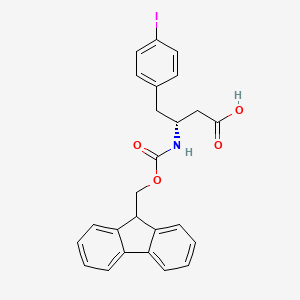

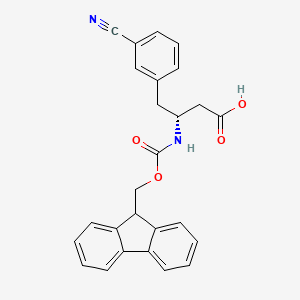

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as Methyl Butyrate has been studied. For instance, the esterification reaction involving butyric acid and methanol over amberlyst-15 catalyst has been investigated . The reaction was performed in an isothermal well stirred batch reactor using excess of alcohol to prevent the reverse reaction .Molecular Structure Analysis

The molecular structure of “Methyl 4-(methylthio)butyrate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of this compound is C6H12O2S .Chemical Reactions Analysis

The chemical reactions involving Methyl Butyrate have been studied. The esterification of carboxylic acids with alcohols represents a well-known class of liquid-phase reactions of considerable industrial interest due to varied practical applications of ester products .Physical And Chemical Properties Analysis

“Methyl 4-(methylthio)butyrate” is a colorless liquid with low solubility in water . The molecular weight of this compound is 148.23 g/mol .Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Reactions

- A study by Zhou Yawen (2004) outlined the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide from a precursor closely related to Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, highlighting the compound's potential in synthetic organic chemistry (Zhou Yawen, 2004).

Biogenetic Modeling and Natural Occurrence

- Research by M. Benn and V. Singh (1986) focused on a biogenetically modeled synthesis of 4-(methylthio)butyl thiocyanate, which indicates the role of similar methylthio compounds in understanding natural product synthesis and their implications in biogenetic pathways (M. Benn & V. Singh, 1986).

Antimicrobial Applications

- A study conducted by H. A. El‐Wahab et al. (2015) explored the antimicrobial applications of pyrimidine derivatives, including compounds similar to Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, when incorporated into polyurethane varnish and printing ink paste, revealing the compound's potential in enhancing antimicrobial properties of surface coatings (H. A. El‐Wahab et al., 2015).

Carbon Dioxide Fixation

- Eileen Theuergarten and colleagues (2012) investigated the use of bifunctional frustrated pyrazolylborane Lewis pairs in the fixation of small molecules, including isocyanates. Such research underscores the relevance of isocyanato compounds in environmental chemistry and the development of carbon capture technologies (Eileen Theuergarten et al., 2012).

Pharmacological Research

- Studies involving similar methylthio compounds have examined their roles in pharmacological contexts. For instance, research on sodium butyrate's antidepressant-like effects explores the chemical's impact on neurogenesis and synaptic plasticity, indicative of the broader pharmacological potential of butyrate compounds (Y. Wei et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

methyl (2S)-2-isocyanato-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPJRSRZAQDQI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427084 | |

| Record name | Methyl N-(oxomethylidene)-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate | |

CAS RN |

93778-88-2 | |

| Record name | Methyl N-(oxomethylidene)-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Isocyanato-4-(methylthio)butyric Acid Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.